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Compound of Interest

Compound Name: Benzyl 4-chlorophenyl! ketone

Cat. No.: B156412

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
Benzyl 4-chlorophenyl ketone (also known as 4-Chlorodeoxybenzoin), a key intermediate in
various organic syntheses. This document is intended for researchers, scientists, and
professionals in drug development, offering a detailed examination of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights
provided herein are grounded in established spectroscopic principles and data from analogous
structures to offer a robust analytical framework.

Introduction

Benzyl 4-chlorophenyl ketone (CAS No: 1889-71-0, Molecular Formula: C14H11CIO,
Molecular Weight: 230.69 g/mol ) is a diaryl ketone with significant applications in synthetic
chemistry.[1][2] Accurate and thorough spectroscopic characterization is paramount for
confirming its identity, purity, and for tracking its transformations in chemical reactions. This
guide delves into the expected *H NMR, 33C NMR, IR, and MS data, providing both the
foundational knowledge and the practical interpretation necessary for laboratory applications.

Molecular Structure

The structure of Benzyl 4-chlorophenyl ketone consists of a benzoyl group attached to a
methylene bridge, which is in turn bonded to a 4-chlorophenyl group. This arrangement gives
rise to a unique spectroscopic fingerprint.

Figure 1: Molecular Structure of Benzyl 4-chlorophenyl ketone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For Benzyl 4-chlorophenyl ketone, both *H and 3C NMR provide critical

structural information.

Experimental Protocol: NMR Data Acquisition

« Sample Preparation: Dissolve approximately 10-20 mg of Benzyl 4-chlorophenyl ketone in
0.6-0.7 mL of deuterated chloroform (CDCIs) or another suitable deuterated solvent.

 Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

e 1H NMR: Obtain the proton spectrum using a standard pulse sequence. Key parameters
include a spectral width of approximately 12 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider
spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans will be required
compared to *H NMR to achieve an adequate signal-to-noise ratio.

'H NMR Spectroscopy: Data and Interpretation

The *H NMR spectrum of Benzyl 4-chlorophenyl ketone is expected to show distinct signals

for the aromatic protons and the methylene protons.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)

Protons ortho to the
~7.90 Doublet 2H carbonyl on the 4-

chlorophenyl ring

Protons meta to the
~7.45 Doublet 2H carbonyl on the 4-
chlorophenyl ring

] Protons of the benzyl
~7.20-7.35 Multiplet 5H )
ring

Methylene protons (-

~4.25 Singlet 2H
CHz2-)

Interpretation:

e The protons on the 4-chlorophenyl ring are expected to appear as two doublets due to ortho-
coupling. The electron-withdrawing effect of the carbonyl group deshields the ortho protons,
causing them to resonate at a lower field (~7.90 ppm) compared to the meta protons (~7.45

ppm).

o The five protons of the unsubstituted benzyl ring will likely appear as a complex multiplet in
the range of 7.20-7.35 ppm.

e The most characteristic signal is the singlet at approximately 4.25 ppm, corresponding to the
two methylene protons. This singlet is indicative of the -CO-CH2z-Ph moiety.

13C NMR Spectroscopy: Data and Interpretation

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. Based
on predicted data and analysis of similar structures, the following chemical shifts are expected.
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Chemical Shift (6, ppm) Assignment
~196.5 Carbonyl carbon (C=0)
1395 Quaternary carbon of the 4-chlorophenyl ring
' attached to chlorine
135.0 Quaternary carbon of the benzyl ring attached to
' the methylene group
1345 Quaternary carbon of the 4-chlorophenyl ring
' attached to the carbonyl group
CH carbons ortho to the carbonyl on the 4-
~130.0 .
chlorophenyl ring
~129.5 CH carbons of the benzyl ring
129.0 CH carbons meta to the carbonyl on the 4-
' chlorophenyl ring
1270 CH carbon para to the methylene group on the
' benzyl ring
~45.5 Methylene carbon (-CHz-)

Interpretation:
e The carbonyl carbon is the most downfield signal, expected around 196.5 ppm.

e The aromatic region will show several signals for the two different phenyl rings. The carbon
bearing the chlorine atom is significantly deshielded.

» The methylene carbon will appear as an upfield signal at approximately 45.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
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o Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated
Total Reflectance (ATR) accessory or by preparing a KBr pellet.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

o Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm~1.

IR Data and Interpretation

Wavenumber (cm~—?) Intensity Assignment

~3060-3030 Medium Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch (-CH2-)
~1685 Strong C=0 (ketone) stretch

~1590, ~1490 Medium-Strong Aromatic C=C ring stretch
~1090 Strong C-Cl stretch

830 Strong C-H out-of-plane bend (para-

disubstituted ring)

C-H out-of-plane bend
~740, ~700 Strong . _
(monosubstituted ring)

Interpretation:

¢ The most prominent peak will be the strong absorption around 1685 cm~1, which is
characteristic of a conjugated ketone carbonyl stretch.

e The presence of both monosubstituted and para-disubstituted aromatic rings is confirmed by
the C-H out-of-plane bending vibrations in the fingerprint region.

e The C-ClI stretch is expected around 1090 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.
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Experimental Protocol: Mass Spectrometry Data

Acquisition

o Sample Introduction: The sample can be introduced via direct infusion or through a gas
chromatograph (GC-MS).

 lonization: Electron lonization (EIl) is a common method for this type of molecule.

e Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions
based on their mass-to-charge ratio (m/z).

Mas.sﬁp.eﬁmmeim[lata.and.lniemteiatlon

Proposed Fragment

230/232 [M]* (Molecular ion)

139/141 [CI-CsH4-CO]* (4-chlorobenzoyl cation)
111/113 [CI-CsHa4]* (4-chlorophenyl cation)

91 [C7H7]* (Tropylium ion)

77 [CeHs]* (Phenyl cation)

Interpretation:

e The molecular ion peak [M]* is expected at m/z 230, with an isotopic peak [M+2]+ at m/z 232
of approximately one-third the intensity, which is characteristic of a compound containing one
chlorine atom.

o The major fragmentation pathway is the alpha-cleavage of the bond between the carbonyl
group and the methylene bridge, leading to the formation of the stable 4-chlorobenzoyl
cation (m/z 139/141) and the benzyl radical.

» Another significant fragmentation is the formation of the tropylium ion (m/z 91) from the
benzyl portion of the molecule.
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4-chlorobenzoyl cation 4-chlorophenyl cation
Benzyl 4-chlorophenyl ketone [C7H4CIO]* L0 [CeHCIT*

Tropylium ion

[C7H7]*

m/z 91

Click to download full resolution via product page

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile for
Benzyl 4-chlorophenyl ketone. The combination of NMR, IR, and Mass Spectrometry allows
for unambiguous identification and characterization. The key identifying features are the singlet
for the methylene protons in the *H NMR, the carbonyl signal in the 133C NMR, the strong
carbonyl absorption in the IR spectrum, and the characteristic molecular ion and fragmentation
pattern in the mass spectrum. This guide serves as a valuable resource for scientists working
with this compound, ensuring confidence in its structural identity and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. CAS 1889-71-0: benzyl 4-chlorophenyl ketone | CymitQuimica [cymitquimica.com]
e 2. Benzyl 4-Chlorophenyl Ketone | CymitQuimica [cymitquimica.com]

 To cite this document: BenchChem. [Spectroscopic Profile of Benzyl 4-chlorophenyl ketone:
A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156412#spectroscopic-data-of-benzyl-4-
chlorophenyl-ketone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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